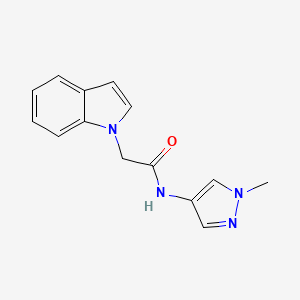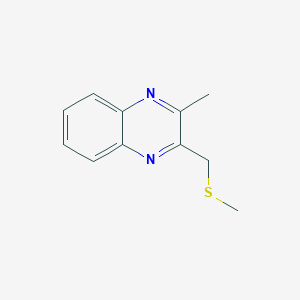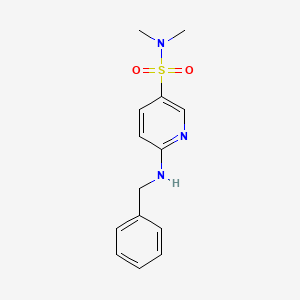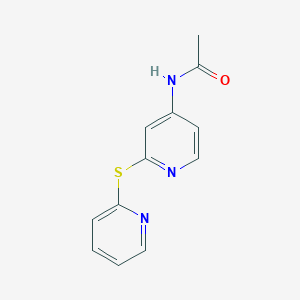
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPSA and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
MPSA works by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases, which play a crucial role in the growth and proliferation of cancer cells. By inhibiting these enzymes, MPSA induces apoptosis and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
MPSA has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, MPSA has also been shown to have anti-inflammatory and anti-oxidant effects. MPSA has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
MPSA has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound, making it readily available for research purposes. However, one of the limitations of MPSA is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are several areas of future research that could be explored with MPSA. One area of research is the development of new cancer therapies that incorporate MPSA as a key component. Another area of research is the exploration of MPSA's potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further research could be done to explore the mechanism of action of MPSA and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, MPSA is a promising chemical compound that has been studied extensively for its potential therapeutic applications. Its anti-cancer and neuroprotective properties, as well as its anti-inflammatory and anti-oxidant effects, make it a valuable tool for research in various fields of medicine. While there are limitations to its use in laboratory experiments, the potential benefits of MPSA make it an area of research that is worth exploring further.
合成法
MPSA can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-pyrimidin-2-ylsulfanylphenylamine with acetic anhydride. The resulting product is then purified through recrystallization to obtain MPSA in its pure form.
科学的研究の応用
MPSA has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of MPSA is in the treatment of cancer. Research has shown that MPSA has the ability to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. MPSA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.
特性
IUPAC Name |
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-8-11(4-5-12(9)16-10(2)17)18-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCOQJVTJYIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CC=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)



![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)
![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)